Cas no 1690498-71-5 (1-(1-chloroethyl)-3-(trifluoromethoxy)benzene)

1690498-71-5 structure
상품 이름:1-(1-chloroethyl)-3-(trifluoromethoxy)benzene
CAS 번호:1690498-71-5
MF:C9H8ClF3O
메가와트:224.607432365417
CID:4611117
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene 화학적 및 물리적 성질
이름 및 식별자
-
- Benzene, 1-(1-chloroethyl)-3-(trifluoromethoxy)-
- 1-(1-chloroethyl)-3-(trifluoromethoxy)benzene
-
- 인치: 1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3
- InChIKey: WTDDHNGSXVJYLP-UHFFFAOYSA-N
- 미소: C1(C(Cl)C)=CC=CC(OC(F)(F)F)=C1
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-760922-0.05g |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95.0% | 0.05g |
$245.0 | 2025-03-22 | |
Enamine | EN300-760922-1.0g |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-22 | |
1PlusChem | 1P01CASD-5g |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95% | 5g |
$3851.00 | 2024-06-19 | |
Enamine | EN300-760922-100.0mg |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95.0% | 100.0mg |
$366.0 | 2025-02-24 | |
1PlusChem | 1P01CASD-100mg |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95% | 100mg |
$515.00 | 2024-06-19 | |
Aaron | AR01CB0P-1g |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95% | 1g |
$1479.00 | 2025-02-09 | |
A2B Chem LLC | AW52669-250mg |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95% | 250mg |
$587.00 | 2024-04-20 | |
A2B Chem LLC | AW52669-5g |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95% | 5g |
$3262.00 | 2024-04-20 | |
1PlusChem | 1P01CASD-500mg |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95% | 500mg |
$1081.00 | 2024-06-19 | |
1PlusChem | 1P01CASD-2.5g |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
1690498-71-5 | 95% | 2.5g |
$2622.00 | 2024-06-19 |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene 관련 문헌
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
1690498-71-5 (1-(1-chloroethyl)-3-(trifluoromethoxy)benzene) 관련 제품
- 2089649-33-0(O7-tert-butyl O4-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate)
- 1173110-88-7((R)-3-Methyl-1-phenylbutan-1-amine)
- 2171998-75-5(4-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
- 1207729-79-0(2-Methyl-1,4-phenylenebisboronic acid)
- 1030776-80-7(5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)
- 2229416-95-7(Methyl 4-amino-6-fluorohexanoate)
- 866010-53-9(N-(2-Methoxyethyl)-3-nitro-2-pyridinamine)
- 1170183-77-3(N-(diphenylmethyl)-5-{(furan-2-yl)methylsulfamoyl}furan-2-carboxamide)
- 2138278-46-1(7-Propyl-5,6,7,8-tetrahydroisoquinolin-3-amine)
- 1782804-82-3(N-(2-fluoroethyl)piperidin-3-amine)
추천 공급업체
atkchemica
골드 회원
중국 공급자
시약

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약
